

# synthesis protocol for 5-Hydroxymethyltubercidin from 5-mercuritubercidin

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## Compound Focus: 5-Hydroxymethyltubercidin

CAS No.: 49558-38-5

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## Antiviral Profile of 5-Hydroxymethyltubercidin (HMTU)

The following table summarizes the potent antiviral activity of HMTU (identified as HUP1108 in the study) against a range of flaviviruses and its favorable cytotoxicity profile compared to other tubercidin derivatives [1].

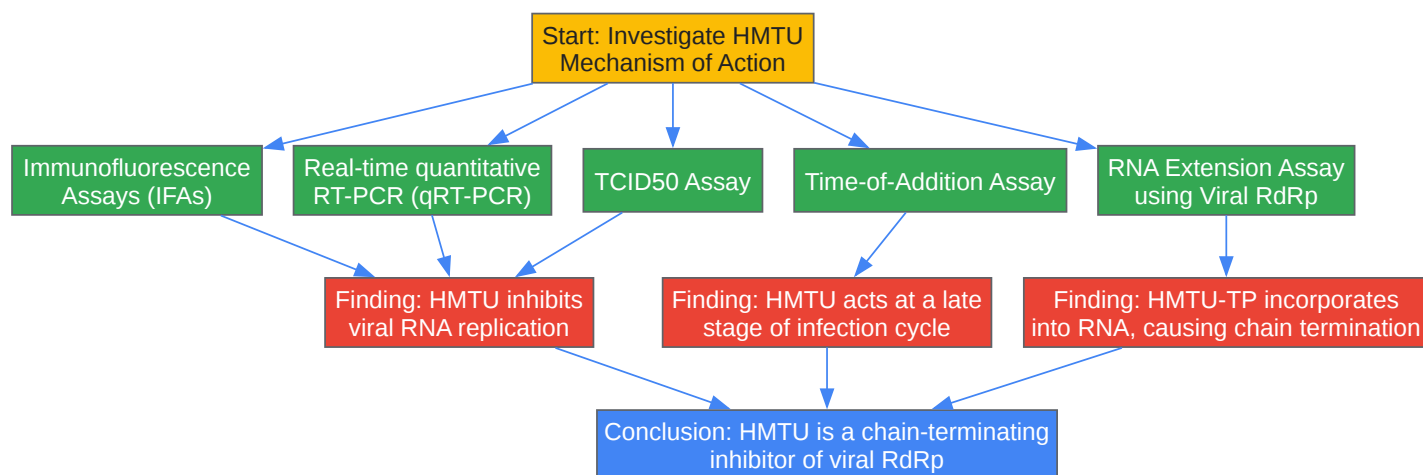
Compound ID	R1	R2	EC50 vs DENV2 ( $\mu\text{M}$ )	CC50 ( $\mu\text{M}$ )
HUP1108 (HMTU)	CH <sub>2</sub> OH	H	0.24	>20
HUP1136 (Tubercidin)	H	H	<0.125	0.34
HUP1069	CH=NOH	H	<0.125	0.18
HUP1077	H	N <sup>3</sup> -O	0.95	>20
Ribavirin			28	>400

HMTU exhibited broad-spectrum antiviral activity at submicromolar concentrations without significant cytotoxicity in BHK-21 cells at concentrations up to 20  $\mu\text{M}$  [1]. The table below details its efficacy against various flaviviruses, outperforming reference drugs ribavirin and favipiravir [1].

Virus	Cell Line	HMTU EC50 ( $\mu\text{M}$ )	Ribavirin EC50 ( $\mu\text{M}$ )	Favipiravir EC50 ( $\mu\text{M}$ )
DENV1	BHK-21	0.35	62	17
DENV2	BHK-21	0.24	19	4.4
DENV3	BHK-21	0.42	54	13
DENV4	BHK-21	0.52	86	5.2
ZIKV	BHK-21	1.3	31	40
YFV	BHK-21	0.27	34	57
JEV	BHK-21	0.50	33	80
WNV	BHK-21	0.95	52	>100

## Mechanism of Action Study Protocol

The research indicates that HMTU inhibits viral RNA replication. The following workflow illustrates the key experiments used to elucidate its mechanism of action against SARS-CoV-2 [1].



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### Key Experimental Findings from the Workflow [1]:

- **Viral RNA Replication Inhibition:** qRT-PCR and TCID50 assays confirmed a significant reduction in viral RNA and infectious viral titers in HMTU-treated cells.
- **Late-Stage Action:** Time-of-addition assays pinpointed that HMTU specifically inhibits replication during the late stages of the SARS-CoV-2 infection cycle.
- **RdRp Inhibition:** In vitro RNA extension assays demonstrated that HMTU 5'-triphosphate (HMTU-TP) is incorporated by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of the growing RNA strand.

## Suggestions for Further Research

Since the exact synthesis protocol from 5-mercuritubercidin is not available in the public domain, you may need to explore alternative paths:

- **Investigate Related Syntheses:** The search results indicate that **5-Hydroxymethyltubercidin** is part of a nucleoside analog library from Hokkaido University [1]. Reaching out to the authors or related institutions might be a productive step.
- **Consult Brolier Methodologies:** General methods for synthesizing 5-hydroxymethyl nucleosides might be adaptable. The synthesis often involves free radical bromination at the 5-position of a

nucleoside precursor followed by displacement with an oxygen nucleophile. Patents like the one for 5-hydroxymethylfurfural [2] and papers on 5hmdC synthesis [3] discuss 5-hydroxymethylation strategies, though for different core structures.

- **Review Earlier Tubercidin Literature:** Given that tubercidin itself was identified in the 1960s, older synthetic chemistry papers might contain clues to the mercury-mediated chemistry you are looking for.

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## References

1. 5-Hydroxymethyltubercidin exhibits potent antiviral activity ... [pmc.ncbi.nlm.nih.gov]
2. MX368982B - Process for the production and isolation of 5- ... [patents.google.com]
3. deoxycytidine (5hmdC) Phosphoramidite and Triphosphate [mdpi.com]

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